molecular formula C11H17N3 B1645190 6-(2-Methylpiperidin-1-yl)pyridin-3-amine CAS No. 926194-75-4

6-(2-Methylpiperidin-1-yl)pyridin-3-amine

Cat. No. B1645190
CAS RN: 926194-75-4
M. Wt: 191.27 g/mol
InChI Key: ZWFDUGBJEATHNP-UHFFFAOYSA-N
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Description

6-(2-Methylpiperidin-1-yl)pyridin-3-amine, also known as 6-MMP, is an organic compound with diverse applications in a variety of fields. 6-MMP is a cyclic amine with a pyridine ring and a methylpiperidine ring that are linked together by a single nitrogen atom. 6-MMP is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and dyes. 6-MMP has been extensively studied due to its unique properties and its potential applications in various areas of research.

Scientific Research Applications

Synthesis and Coordination Chemistry

Derivatives similar to 6-(2-Methylpiperidin-1-yl)pyridin-3-amine have been studied for their synthesis and coordination chemistry, showing versatility as ligands. These derivatives have advantages over traditional terpyridines, including applications in luminescent lanthanide compounds for biological sensing and iron complexes with unusual spin-state transitions (Halcrow, 2005).

Heterocyclic Aromatic Amines in Food Analysis

A new sample preparation procedure utilizing microwave-assisted solvent extraction and dispersive liquid-liquid microextraction has been developed to determine heterocyclic aromatic amines in cooked beefburgers. This methodology is notable for its simplicity, rapidity, and minimal solvent use, marking an advance in food chemistry analysis (Agudelo Mesa et al., 2013).

Antitumor, Antifungal, and Antibacterial Pharmacophore Sites

Research has identified antitumor, antifungal, and antibacterial pharmacophore sites in pyrazole derivatives, which are structurally related to 6-(2-Methylpiperidin-1-yl)pyridin-3-amine. These findings underscore the potential for designing new therapeutic agents based on this chemical framework (Titi et al., 2020).

N-Methylation of Diaminopyridine

A novel method for the selective N-methylation of 2,6-diaminopyridine has been developed, showcasing an efficient approach to modifying amines for pharmaceutical and dye applications. This research demonstrates the potential for chemical modifications of pyridine derivatives, including those similar to 6-(2-Methylpiperidin-1-yl)pyridin-3-amine, to achieve desired properties (Nabati & Mahkam, 2014).

Structural Characterization and Reactivity

The structural characterization and reactivity of compounds related to 6-(2-Methylpiperidin-1-yl)pyridin-3-amine have been extensively studied, providing insights into their chemical behavior and potential applications in catalysis, materials science, and organic synthesis. For instance, research on copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide ligands has revealed how steric hindrance influences coordination geometry, impacting their chemical reactivity and potential use in catalysis (Smolentsev, 2017).

properties

IUPAC Name

6-(2-methylpiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-4-2-3-7-14(9)11-6-5-10(12)8-13-11/h5-6,8-9H,2-4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFDUGBJEATHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methylpiperidin-1-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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